MFCD02371046
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Overview
Description
MFCD02371046 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02371046 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following stages:
Initial Formation: The initial formation of the core structure of this compound often involves a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
MFCD02371046 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, where one functional group is replaced by another, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles are used under conditions that favor substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
MFCD02371046 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and as a tool in molecular biology experiments.
Medicine: This compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD02371046 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application:
Molecular Targets: this compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O4S/c1-4-33-23(32)20-12(2)13(3)35-22(20)30-21(31)14(11-29)9-16-6-8-19(34-16)17-10-15(24(26,27)28)5-7-18(17)25/h5-10H,4H2,1-3H3,(H,30,31)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLLPNMKKFMTC-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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